molecular formula C12H25N3O B4766112 N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea

N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea

Cat. No. B4766112
M. Wt: 227.35 g/mol
InChI Key: GIWKRNYIMSJXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as Bupirimate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the urea class of compounds and has been found to exhibit a range of interesting biological effects. In

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is thought to involve the modulation of ion channels in the brain. Specifically, N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea has been found to bind to and modulate the activity of certain voltage-gated ion channels, which can affect the flow of ions across neuronal membranes. This can lead to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to increase the release of certain neurotransmitters in the brain, including dopamine and noradrenaline. It has also been found to increase the activity of certain enzymes involved in the metabolism of these neurotransmitters. These effects suggest that N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea may have potential applications in the treatment of neurological disorders, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea for lab experiments is its ability to modulate the activity of specific ion channels in the brain. This can be useful for studying the role of these channels in neuronal function and for developing new treatments for neurological disorders. However, there are also limitations to the use of N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea in lab experiments. For example, its effects on ion channels can be complex and difficult to interpret, and its use may be limited by its potential toxicity.

Future Directions

There are many potential future directions for research on N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease. N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea's ability to modulate the activity of certain ion channels in the brain may make it a promising candidate for such treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea and its effects on neuronal function. This could lead to the development of new drugs with even greater specificity and efficacy. Finally, research is needed to fully explore the potential toxic effects of N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea and to develop strategies for minimizing these effects in lab experiments.

Scientific Research Applications

N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where it has been found to exhibit a range of interesting effects on the central nervous system. Specifically, N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea has been found to modulate the activity of certain ion channels in the brain, which can have a range of effects on neuronal activity.

properties

IUPAC Name

1-butan-2-yl-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-11(2)14-12(16)13-7-10-15-8-5-4-6-9-15/h11H,3-10H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWKRNYIMSJXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-[2-(piperidin-1-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.